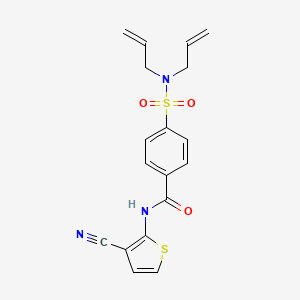
N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, also known as compound 25, is a synthetic small molecule that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are currently being investigated.
Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing of Fluoride Anions : A study on N-(cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related to the compound , demonstrated their utility in colorimetric sensing of fluoride anions. One of the derivatives exhibited a significant color transition in response to fluoride anion, showcasing its potential in naked-eye detection of fluoride in solutions (Younes et al., 2020).
Endothelin Receptor Antagonists : Compounds similar to N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide have been investigated for their role as endothelin receptor-A antagonists. Structural modifications of the aryl group in these compounds have shown to enhance their activity, suggesting their potential in therapeutic applications (Wu et al., 1997).
Antitumor Activity : Benzamides and benzenesulfonamide derivatives, which share a structural resemblance to the compound , have demonstrated promising in vitro antitumor activity against various cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Fahim & Shalaby, 2019).
X-Ray Structural Analysis : Studies on benzoselenophene derivatives, related to N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, have involved X-ray structural analysis to confirm molecular structures. Such research is crucial in understanding the molecular configurations and properties of these compounds (Arsenyan et al., 2013).
Synthesis and Catalytic Activity : Research on benzamides has also focused on their synthesis and catalytic activities. For instance, yttrium alkyl complexes with benzamidinate ligands have been studied for their role in polymerizing ethene to polyethene, showing the catalytic potential of benzamide derivatives (Bambirra et al., 2003).
Gelation Behavior : The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, which are structurally similar, has been studied to understand the role of non-covalent interactions in their gelation/non-gelation behavior. This research is significant in material science and nanotechnology applications (Yadav & Ballabh, 2020).
Polyimide Synthesis : Benzamides are also integral in the synthesis of polyimides, as shown in a study on 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene. The resulting polyimides were highly thermally stable and had potential applications in creating durable materials (Imai et al., 1984).
Eigenschaften
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-10-21(11-4-2)26(23,24)16-7-5-14(6-8-16)17(22)20-18-15(13-19)9-12-25-18/h3-9,12H,1-2,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLJALGNYRQLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2839156.png)
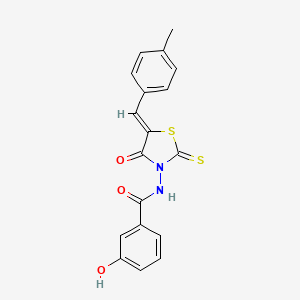
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2839158.png)
![3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839159.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2839162.png)
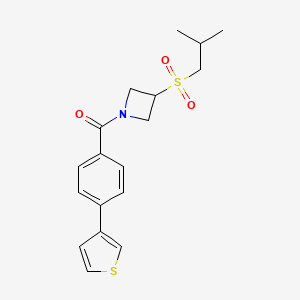
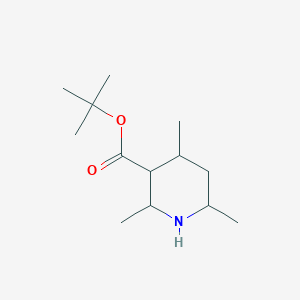
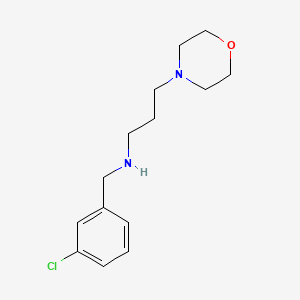
![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
![2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile](/img/structure/B2839172.png)
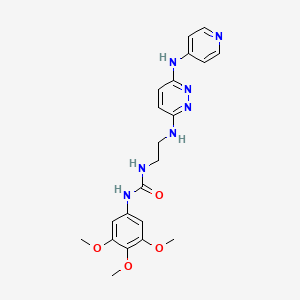
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)

![2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)